![molecular formula C10H15ClN2O2 B1659377 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 647825-17-0](/img/structure/B1659377.png)
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are largely determined by the substitution pattern . The presence of different functional groups can lead to a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary depending on the specific compound. For example, oxazole itself is a stable liquid at room temperature .Safety And Hazards
Future Directions
The future directions in the research of oxazole derivatives are likely to focus on synthesizing various oxazole derivatives and screening them for their various biological activities . There is an increased demand to develop newer antimicrobial agents and new chemical entities for treating cancer .
properties
IUPAC Name |
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-8-7-9(13-15-8)12-10(14)5-3-2-4-6-11/h7H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXXYSJJLWPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380354 | |
Record name | 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |
CAS RN |
647825-17-0 | |
Record name | 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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